Wider Therapeutic Window: Antithrombotic Efficacy vs. Bleeding Time Prolongation in Nonhuman Primates
BMS-986120 demonstrates a markedly wider therapeutic window compared to clopidogrel in a cynomolgus monkey arterial thrombosis model. At equi-effective antithrombotic doses, BMS-986120 produces significantly less prolongation of bleeding time (BT) than clopidogrel [1].
| Evidence Dimension | Therapeutic window: thrombus weight reduction vs. bleeding time prolongation |
|---|---|
| Target Compound Data | At 1 mg/kg, thrombus weight reduced by 83±4%; maximum BT increase of 2.2-fold (kidney) and 1.8-fold (mesenteric) |
| Comparator Or Baseline | Clopidogrel (0.3 mg/kg/day): thrombus weight reduced by 49±6%; maximum BT increase of 7.3-fold (kidney) and 8.1-fold (mesenteric) |
| Quantified Difference | For comparable (~50%) thrombus weight reduction, clopidogrel produced 8- to 9-fold BT increases vs. ≤2-fold for BMS-986120 |
| Conditions | Electrically-mediated carotid artery thrombosis model in anesthetized cynomolgus monkeys; n=8/group for BMS-986120; n=6 for clopidogrel companion study |
Why This Matters
This directly quantifies the superior safety margin of BMS-986120, critical for studies evaluating bleeding risk stratification.
- [1] Wong PC, et al. Abstract 175: A Novel Orally-Active Small-Molecule Antagonist of the Platelet Protease-Activated Receptor-4, BMS-986120, Inhibits Arterial Thrombosis With Limited Impact on Hemostasis in Cynomolgus Monkeys. Stroke. 2018;47:A175. View Source
